2-Cyclobuten-1-one, 3-amino-2-phenyl-
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Overview
Description
2-Cyclobuten-1-one, 3-amino-2-phenyl- is an organic compound with a unique structure featuring a cyclobutene ring substituted with an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves the cyclization of acyl ketene dithioacetals. This method allows for a one-pot synthesis, which is highly efficient and yields the desired product with good selectivity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclobuten-1-one, 3-amino-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to form different derivatives.
Substitution: This reaction can replace the amino group or phenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Cyclobuten-1-one, 3-amino-2-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Cyclobuten-1-one, 3-amino-2-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Phenylcyclobut-2-en-1-amine hydrochloride: This compound is similar in structure but lacks the amino group on the cyclobutene ring.
4-Quinolone derivatives: These compounds are formed from the rearrangement of 2-Cyclobuten-1-one, 3-amino-2-phenyl- and have different chemical properties.
Uniqueness
2-Cyclobuten-1-one, 3-amino-2-phenyl- is unique due to its specific substitution pattern on the cyclobutene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
157464-27-2 |
---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-2-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C10H9NO/c11-8-6-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6,11H2 |
InChI Key |
AOLXNVTYYJLRQH-UHFFFAOYSA-N |
SMILES |
C1C(=C(C1=O)C2=CC=CC=C2)N |
Canonical SMILES |
C1C(=C(C1=O)C2=CC=CC=C2)N |
Synonyms |
2-Cyclobuten-1-one, 3-amino-2-phenyl- |
Origin of Product |
United States |
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